molecular formula C7H9NO2S B1499588 (2-Methylthiazol-4-yl)methyl acetate

(2-Methylthiazol-4-yl)methyl acetate

Cat. No.: B1499588
M. Wt: 171.22 g/mol
InChI Key: UIINCRGWJODXTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Methylthiazol-4-yl)methyl acetate ( 89937-68-8) is a high-purity chemical compound with the molecular formula C7H9NO2S and a molecular weight of 171.22 g/mol . This ester is supplied as a stable material under recommended storage conditions of sealed and dry, at 2-8°C . As a derivative of the 2-methylthiazole scaffold, this compound serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research . The thiazole ring is a privileged structure in drug discovery, found in a wide range of therapeutic agents due to its versatile biological activity . Researchers can utilize this acetate ester in various synthetic pathways, including hydrolysis to the corresponding alcohol or transesterification reactions, to access more complex molecules. Thiazole-containing compounds are prevalent in pharmaceuticals with applications as antibiotics, anticancer agents, and treatments for neurological diseases, making this building block particularly relevant for developing new bioactive molecules . This product is intended for research purposes in laboratory settings and is strictly labeled For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for use in humans or animals.

Properties

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

IUPAC Name

(2-methyl-1,3-thiazol-4-yl)methyl acetate

InChI

InChI=1S/C7H9NO2S/c1-5-8-7(4-11-5)3-10-6(2)9/h4H,3H2,1-2H3

InChI Key

UIINCRGWJODXTC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)COC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations

The compound’s structural analogs differ in substituents on the thiazole ring, ester groups, or additional functional moieties. Key examples include:

Compound Name Key Structural Features Reference
Methyl 2-(2,5-dimethylthiazol-4-yl) acetate Additional methyl group at position 5 of the thiazole ring
Ethyl 2-(2-carbamoylphenoxy)-4-(2-methylthiazol-4-yl)acetate Phenoxy group and amide substituent on the thiazole ring
Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate Amino group at position 2 of the thiazole ring
Methyl 2-(2-acetamido-4,5-dihydrothiazol-4-yl)acetate Partially saturated thiazole ring with acetamido group

Key Observations :

  • Substituent Effects: The 2-methyl group in (2-methylthiazol-4-yl)methyl acetate reduces electron density on the thiazole ring compared to amino-substituted analogs (e.g., methyl 2-(2-amino-1,3-thiazol-4-yl)acetate), which exhibit enhanced hydrogen-bonding capacity .
  • Ester Group Variations: Ethyl esters (e.g., ethyl 2-(2-carbamoylphenoxy)-4-(2-methylthiazol-4-yl)acetate) generally exhibit higher lipophilicity than methyl esters, influencing solubility and bioavailability .

Key Observations :

  • Purification : Flash column chromatography with hexane/ethyl acetate (9:1) is commonly employed for thiazole derivatives .
  • Yield Optimization : Coupling reactions (e.g., Suzuki) achieve high yields (>85%), whereas multi-step syntheses (e.g., ) may face intermediate purification challenges .

Physicochemical Properties

Data from spectroscopic and crystallographic studies highlight differences in stability and intermolecular interactions:

Compound Melting Point (°C) Key Spectroscopic Data Reference
Ethyl 2-(2-carbamoylphenoxy)-4-(2-methylthiazol-4-yl)acetate 152 IR: 1744 cm⁻¹ (C=O ester), 1672 cm⁻¹ (C=O amide); MS: m/z = 322.1 (M+1)
Methyl 2-(2-amino-1,3-thiazol-4-yl)acetate Not reported Crystal structure shows N–H···N and C–H···O hydrogen bonds stabilizing the lattice

Key Observations :

  • Hydrogen Bonding: Amino-substituted thiazoles (e.g., methyl 2-(2-amino-1,3-thiazol-4-yl)acetate) form extensive hydrogen-bonded networks, enhancing thermal stability .
  • Ester Group Stretching : IR spectra confirm ester C=O stretching near 1740 cm⁻¹, consistent across analogs .

Preparation Methods

General Synthetic Strategy

The compound can be prepared via derivatization of 2-methylthiazol-4-ylmethanol or related precursors by acetylation of the hydroxyl group. The key steps involve:

  • Formation or availability of the 2-methylthiazol-4-ylmethanol intermediate.
  • Acetylation of the hydroxyl group to form the acetate ester.

Preparation of 2-Methylthiazol-4-ylmethanol Intermediate

While direct detailed procedures for (2-methylthiazol-4-yl)methyl acetate are scarce, related thiazole derivatives have been synthesized using similar intermediates. For example, the preparation of 2-methylthiazol-4-yl derivatives often starts from 2-methylthiazole or 2-methylthiazole-4-carboxaldehyde, which can be reduced or functionalized to the corresponding hydroxymethyl derivative.

  • Reduction of 2-methylthiazole-4-carboxaldehyde : The aldehyde group at the 4-position can be reduced to the hydroxymethyl group using standard reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

  • Alternative synthesis via bromomethyl intermediate : Ethyl 4-bromo-3-oxopentanoate has been reacted with thiourea to form thiazole derivatives, which can be further modified to introduce hydroxymethyl groups at the 4-position.

Acetylation to Form this compound

Once the 2-methylthiazol-4-ylmethanol is obtained, acetylation is performed to produce the acetate ester. Common acetylation methods include:

  • Acetic anhydride or acetyl chloride reaction : The hydroxyl group is treated with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine to yield the acetate ester.

  • Catalytic esterification : In some cases, catalytic amounts of acid catalysts (e.g., sulfuric acid) can be used to promote esterification with acetic acid under reflux.

Analytical Characterization

The synthesized compounds are typically characterized by:

Summary Table of Key Preparation Steps and Conditions

Preparation Step Reagents Solvent Temperature Time Yield Remarks
Formation of thiazole intermediate Ethyl 4-bromo-3-oxopentanoate + thiourea Ethanol Reflux Several hours ~70-80% Precursor to hydroxymethyl derivative
Reduction to hydroxymethyl NaBH4 or LiAlH4 Methanol or ether 0–25 °C 1–3 hours Not specified Converts aldehyde/ester to alcohol
Acetylation Acetic anhydride or acetyl chloride + base Pyridine or dichloromethane Room temp or reflux 1–6 hours High Produces this compound

Research Findings and Notes

  • The preparation of this compound is generally achieved via classical organic synthesis routes involving functional group interconversions.
  • The use of thiourea in the formation of thiazole rings is a common and effective strategy.
  • Yields for intermediate steps such as ester formation and acetylation are typically high, indicating efficient reactions.
  • Purification is commonly performed by recrystallization or chromatography.
  • Characterization by IR, ¹H NMR, and MS ensures the structural integrity of the synthesized compound.

Q & A

Q. What challenges arise in crystallographic studies of thiazole-containing derivatives, and how are they addressed?

  • Methodological Answer : Poor crystal formation due to flexible acetate groups is mitigated by co-crystallization with heavy atoms (e.g., PtCl₄). SHELXL refinement with TWIN/BASF commands resolves twinning in high-symmetry space groups (e.g., P2₁/c) .

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